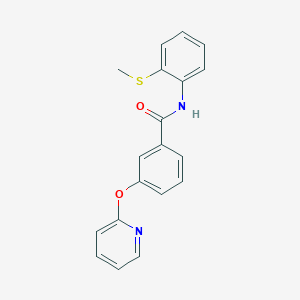

N-(2-(methylthio)phenyl)-3-(pyridin-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its melting point compared to a simple benzene ring. The sulfur atom in the methylthio group could potentially increase its reactivity .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a molecule structurally related to N-(2-(methylthio)phenyl)-3-(pyridin-2-yloxy)benzamide, illustrates the compound's potential in therapeutic applications. MGCD0103 has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity in vivo, showing promise as an anticancer drug (Zhou et al., 2008). This highlights the relevance of benzamide derivatives in developing treatments for cancer.

Another study focusing on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides discovered potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These analogues demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in human lung and colon carcinoma xenograft models, emphasizing the utility of benzamide derivatives in angiogenesis inhibition and cancer therapy (Borzilleri et al., 2006).

Material Science and Chemical Synthesis

In the field of material science, the synthesis and characterization of pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides have been reported, showcasing aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, and their AEE behavior is solvent-polarity dependent, offering promising applications in optical materials and sensors (Srivastava et al., 2017).

Additionally, the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, using benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate, represents a novel methodology in organic synthesis. This process enables the efficient generation of phthalimide derivatives in moderate to excellent yields, showcasing the compound's versatility in synthetic chemistry applications (Fu et al., 2019).

Propiedades

IUPAC Name |

N-(2-methylsulfanylphenyl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-24-17-10-3-2-9-16(17)21-19(22)14-7-6-8-15(13-14)23-18-11-4-5-12-20-18/h2-13H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOUXCTYBZXCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2847537.png)

![1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene](/img/structure/B2847540.png)

![(E)-2-(4-methylphenyl)-N-[2-oxo-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]ethenesulfonamide](/img/structure/B2847541.png)

![1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine](/img/structure/B2847545.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2847546.png)